molecular formula C10H9ClN2O2 B13530985 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine

Cat. No.: B13530985
M. Wt: 224.64 g/mol
InChI Key: UVABOAKUEQIJOM-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of readily available starting materials and scalable reaction conditions. For example, the reaction of ethyl acetoacetate with aromatic aldehydes and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid can yield isoxazole derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted isoxazole derivatives .

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-6(11)2-3-7(8)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13)

InChI Key

UVABOAKUEQIJOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=NO2)N

Origin of Product

United States

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